molecular formula C11H8Cl2N2O2S2 B3083521 N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-26-7

N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083521
CAS No.: 1142200-26-7
M. Wt: 335.2 g/mol
InChI Key: BSRCVEJKXNEALK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole core fused with a substituted phenylacetamide group. Its structure includes a 2,4-dichlorophenyl moiety and a thiazol-5-yl ring with mercapto and oxo functional groups.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S2/c12-5-1-2-7(6(13)3-5)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRCVEJKXNEALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a reaction involving thiazole derivatives and acetamide moieties. Its chemical formula is C11H8Cl2N2O2S2C_{11}H_{8}Cl_{2}N_{2}O_{2}S_{2}, with a molecular weight of 335.23 g/mol. The structure includes a dichlorophenyl group and a thiazole ring, which are crucial for its biological activity.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Key Findings:

  • Cell Viability Assays: Using the MTT assay on A549 human lung adenocarcinoma cells revealed that compounds with thiazole moieties can reduce cell viability significantly. For example, certain derivatives showed IC50 values less than 10 µM, indicating potent cytotoxic effects .
  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens.

Key Findings:

  • Spectrum of Activity: The compound demonstrated activity against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. In vitro studies indicated that it could inhibit bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL .
  • Structure Activity Relationship (SAR): The presence of the thiazole ring is critical for antimicrobial activity. Modifications to the phenyl ring can enhance or reduce this activity .

Case Studies

  • A549 Cell Line Study:
    • Objective: To assess the cytotoxicity of thiazole derivatives.
    • Methodology: Cells were treated with varying concentrations of this compound for 24 hours.
    • Results: Significant reduction in cell viability was observed compared to control groups treated with standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the effectiveness against resistant strains.
    • Methodology: Disk diffusion method was employed to assess inhibition zones.
    • Results: The compound exhibited substantial zones of inhibition against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a) Halogenated Phenyl Derivatives
  • N-(2,5-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

    • Molecular Formula : C₁₁H₈Cl₂N₂O₂S₂
    • Molecular Weight : 335.23 g/mol
    • Key Difference : Dichloro substitution at positions 2 and 5 vs. 2 and 4 in the target compound, which may influence steric effects and electronic distribution .
b) Alkoxy-Substituted Phenyl Derivatives
  • N-(2-Methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

    • Molecular Formula : C₁₂H₁₂N₂O₃S₂
    • Molecular Weight : 296.4 g/mol
    • Key Difference : Methoxy group increases hydrophilicity and introduces electron-donating effects, contrasting with the electron-withdrawing chloro groups in the target compound .
  • N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

    • Molecular Formula : C₁₃H₁₄N₂O₃S₂
    • Molecular Weight : 310.39 g/mol
    • Key Difference : Ethoxy group further enhances solubility compared to methoxy, but may reduce metabolic stability due to increased alkyl chain length .

Functional Group Modifications on the Thiazole Ring

Tautomerism and Spectral Characteristics

  • The target compound and analogues (e.g., N-(4-ethoxyphenyl) derivatives) exhibit tautomerism between thione (C=S) and thiol (C-SH) forms, as confirmed by ¹H NMR studies . This dynamic equilibrium impacts reactivity and biological activity.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound ~340 3.2 <0.1 (aqueous)
N-(4-Bromophenyl)-... 345.24 3.8 <0.1
N-(2-Methoxyphenyl)-... 296.4 2.5 0.5
N-[2-chloro-5-(CF₃)phenyl]-... 368.78 4.1 <0.1

*Estimated using fragment-based methods.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves condensation reactions. For example, chloroacetyl chloride can react with a thiazole-containing amine under reflux with triethylamine as a catalyst. Similar methodologies are employed in analogous acetamide derivatives, where reflux conditions (4–6 hours) and recrystallization (e.g., using pet-ether) yield pure products .

Q. Which spectroscopic methods are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments.
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
  • Mass spectrometry for molecular weight verification.
  • X-ray crystallography to resolve crystal packing and bond geometries, as demonstrated for structurally related thiazole-acetamide derivatives .

Q. How can researchers ensure purity during synthesis?

Purification methods include:

  • Recrystallization using solvents like pet-ether or ethanol.
  • Column chromatography with silica gel and polar/non-polar solvent mixtures.
  • TLC monitoring (e.g., hexane:ethyl acetate systems) to track reaction progress .

Q. What stability considerations are relevant for storage?

Store the compound at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as thiol (-SH) and amide groups are prone to degradation .

Q. How is biological activity initially assessed for such compounds?

Preliminary screens include:

  • Antimicrobial assays (e.g., agar diffusion for MIC values).
  • Enzyme inhibition studies (e.g., UV-Vis spectrophotometry for IC₅₀).
  • Cytotoxicity tests (MTT assay on cell lines) .

Advanced Questions

Q. How can computational methods optimize reaction conditions?

Tools like quantum chemical calculations (DFT) and reaction path search algorithms predict transition states and energetics. For example, ICReDD combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data?

  • Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, solvent controls).
  • Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, concentration) causing variability .
  • Meta-analysis : Compare data across studies to identify outliers or confounding factors .

Q. How to elucidate reaction mechanisms for derivative synthesis?

Techniques include:

  • Isotopic labeling (e.g., ¹⁸O tracing for hydrolysis pathways).
  • Kinetic studies (e.g., pseudo-first-order rate determination).
  • Computational modeling of intermediates (e.g., Gaussian for transition-state analysis) .

Q. What challenges arise during scale-up, and how are they addressed?

  • Heat dissipation : Use flow reactors for exothermic reactions.
  • Byproduct formation : Optimize stoichiometry via DoE.
  • Solvent selection : Replace volatile solvents with greener alternatives (e.g., ionic liquids) .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Modify substituents (e.g., halogens, methoxy groups) and compare bioactivity.
  • QSAR modeling : Use ML algorithms to correlate electronic/steric parameters (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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